2-Ethoxy-5-(3-methylphenyl)aniline
Description
The compound features an aniline core substituted with an ethoxy group at position 2 and a 3-methylphenyl group at position 3. Ethoxy groups are electron-donating via resonance, while methylphenyl substituents contribute steric bulk and moderate electron-donating effects.
Properties
Molecular Formula |
C15H17NO |
|---|---|
Molecular Weight |
227.30 g/mol |
IUPAC Name |
2-ethoxy-5-(3-methylphenyl)aniline |
InChI |
InChI=1S/C15H17NO/c1-3-17-15-8-7-13(10-14(15)16)12-6-4-5-11(2)9-12/h4-10H,3,16H2,1-2H3 |
InChI Key |
LKYQBJAHJQAFAC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=CC=CC(=C2)C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-5-(3-methylphenyl)aniline can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Another method involves the direct nucleophilic substitution of haloarenes at high temperatures or the reduction of nitroarenes. These methods are often employed in the synthesis of anilines .
Industrial Production Methods
Industrial production of 2-Ethoxy-5-(3-methylphenyl)aniline typically involves large-scale application of the aforementioned synthetic routes. The use of palladium-catalyzed methods is preferred due to their efficiency and scalability. Additionally, the reduction of nitroarenes is a common industrial method due to its cost-effectiveness and simplicity.
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-5-(3-methylphenyl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro derivatives to amines.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
2-Ethoxy-5-(3-methylphenyl)aniline has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: This compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Ethoxy-5-(3-methylphenyl)aniline involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Key Observations:
- Substituent Effects: Electron-Donating Groups (e.g., ethoxy, methyl): Enhance nucleophilicity of the aniline nitrogen, favoring electrophilic substitution reactions. For example, 3-(3-Methylphenyl)aniline (14c) was synthesized in 66% yield via Suzuki coupling . Electron-Withdrawing Groups (e.g., CF₃, sulfonyl): Reduce electron density, altering reactivity. The trifluoromethyl group in 2-(3-Methoxyphenoxy)-5-(trifluoromethyl)aniline increases hydrophobicity and metabolic stability . The thiazole-containing analog (C₁₁H₁₂N₂OS) was discontinued, possibly due to synthetic complexity or stability issues .
Synthesis Yields :
- Methylphenyl-substituted anilines (e.g., 14c, 14d) show higher yields (66–82%) compared to nitro-substituted analogs (14e, 21%), likely due to steric and electronic challenges in coupling reactions .
- Multi-step syntheses, such as for 5-(ethylsulfonyl)-2-methoxyaniline (59% over four steps), highlight the complexity of introducing sulfonyl groups .
Physicochemical and Functional Differences
- Ethoxy and methylphenyl groups likely enhance lipophilicity, though direct solubility data for 2-Ethoxy-5-(3-methylphenyl)aniline is unavailable.
Applications :
- Pharmacological Fragments : 5-(Ethylsulfonyl)-2-methoxyaniline serves as a key fragment in VEGFR2 inhibitors, leveraging the sulfonyl group’s bioisosteric properties .
- Heterocyclic Analogs : Thiazole-containing anilines may interact with biological targets (e.g., kinases) via heterocyclic motifs, though commercial discontinuation limits current use .
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